Home > Products > Screening Compounds P36178 > 1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea - 2034508-96-6

1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Catalog Number: EVT-3104940
CAS Number: 2034508-96-6
Molecular Formula: C17H17FN6O
Molecular Weight: 340.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib) * Compound Description: Talazoparib is a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. [] It exhibits potent antitumor efficacy in BRCA1 mutant MX-1 breast cancer xenograft models, both as a single agent and in combination with chemotherapy agents. []* Relevance: Talazoparib, like the target compound, contains a 4-fluorophenyl group. Additionally, both compounds feature a nitrogen-containing heterocycle, although Talazoparib incorporates a triazole ring while the target compound possesses a pyrazole moiety.

2. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)* Compound Description: Hu7691 is a selective AKT inhibitor, demonstrating promising kinase selectivity and potent anticancer cell proliferation activity. [, ]
Relevance:* The structural similarity between Hu7691 and the target compound lies in the presence of a 1-methyl-1H-pyrazol-5-yl moiety in both structures. Furthermore, both compounds incorporate a fluorine atom attached to a benzene ring, highlighting a shared halogenated aromatic feature.

3. Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) * Compound Description: BMS-820132 acts as a "partial" glucokinase (GK) activator. [] It exhibits promising in vivo efficacy in preclinical models of type 2 diabetes and has a favorable preclinical ADME and safety profile. []* Relevance: Both BMS-820132 and the target compound share a pyrazole ring within their structures. Additionally, both compounds incorporate a pyrazine ring, suggesting a common heterocyclic building block.

4. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)* Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It demonstrates potent activity on platelets and vascular smooth muscle, showing promise as a potential treatment for arterial thrombosis. [, ]* Relevance: APD791, similar to the target compound, possesses a 1-methyl-1H-pyrazol-5-yl group. This shared structural feature suggests a potential common binding motif or pharmacophore.

5. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)* Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. []* Relevance: Both GDC-0994 and the target compound share a 1-methyl-1H-pyrazol-5-yl moiety, indicating a potential shared target or mechanism of action. Moreover, both compounds contain a halogenated aromatic ring, with GDC-0994 bearing a 4-chloro-3-fluorophenyl group and the target compound featuring a 4-fluorobenzyl group.

6. N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride* Compound Description: This compound is an improved AKT inhibitor. [, ]* Relevance: It shares structural similarities with the target compound through the presence of a 1-methyl-1H-pyrazol-5-yl group and a fluorine atom attached to a benzene ring. This suggests potential overlaps in their binding modes or target interactions.

7. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) * Compound Description: ASP5854 acts as a dual antagonist for adenosine A1 and A2A receptors. [] It exhibits therapeutic potential in animal models of Parkinson's disease and cognitive impairment. [] * Relevance: ASP5854 is structurally related to the target compound through the presence of a 4-fluorophenyl group and a pyrazine ring. This structural resemblance suggests potential similarities in their binding affinities or pharmacological profiles.

8. 4-(2-chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate* Compound Description: This compound exists in an amorphous state and shows good physicochemical stability. [] It exhibits effective prevention and control against grassy weeds and certain broadleaf weeds in rice fields. []* Relevance: This compound and the target compound both contain multiple pyrazole rings. This shared structural feature suggests a possible connection in their modes of action or target selectivity.

Overview

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic compound classified under heterocyclic organic compounds. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects. The presence of a fluorobenzyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is also recognized for its potential therapeutic applications due to its unique structural characteristics.

Synthesis Analysis

Methods

The synthesis of 1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea typically involves several key steps:

  1. Formation of the Pyrazole Core: The initial step involves the cyclocondensation of appropriate precursors such as hydrazines with pyridine derivatives to form the pyrazole structure.
  2. Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides, which react with the pyrazole derivative.
  3. Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate or carbamate to create the urea linkage.

Technical Details

The synthesis may require optimization for yield and purity, often employing catalysts and controlled conditions. Techniques such as recrystallization and chromatography are commonly used for purification.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea can be represented by its chemical formula:

C16H17FN6OC_{16}H_{17}FN_{6}O

Data

Key structural data include:

  • Molecular weight: 332.34 g/mol
  • Melting point: Specific melting point data may vary based on purity and synthesis method.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to characterize the compound's structure.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea can participate in several chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at various sites within the molecule.

Technical Details

The specific conditions for these reactions depend on the reagents used. For example, oxidation may occur under acidic or basic conditions, while reduction often requires an inert atmosphere to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action for 1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific biological targets, likely through binding to enzymes or receptors related to inflammation or pain pathways. The precise molecular interactions are still under investigation but may involve modulation of signaling pathways associated with these biological processes.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

Relevant analyses may include thermal analysis (e.g., Differential Scanning Calorimetry) to assess stability and behavior under heat.

Applications

This compound has potential applications in scientific research, particularly in:

  • Medicinal Chemistry: As a lead candidate for developing new anti-inflammatory or analgesic drugs.

Research continues into its efficacy and safety profiles, making it a promising candidate for further pharmacological studies.

Properties

CAS Number

2034508-96-6

Product Name

1-(4-fluorobenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea

Molecular Formula

C17H17FN6O

Molecular Weight

340.362

InChI

InChI=1S/C17H17FN6O/c1-24-14(8-15(23-24)16-11-19-6-7-20-16)10-22-17(25)21-9-12-2-4-13(18)5-3-12/h2-8,11H,9-10H2,1H3,(H2,21,22,25)

InChI Key

BLSXBMFBBJTSBA-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.